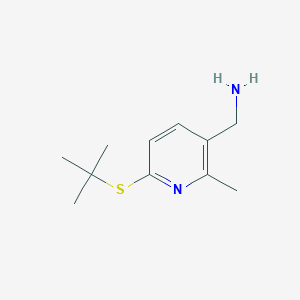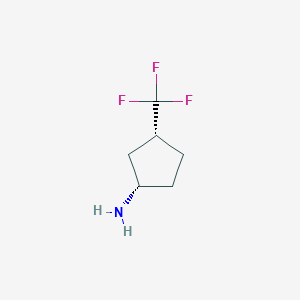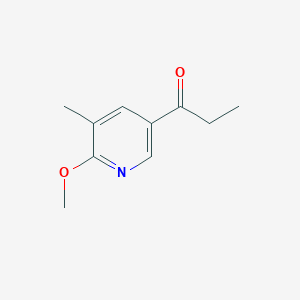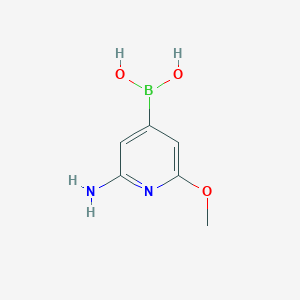
2-Amino-6-methoxypyridin-4-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-amino-6-methoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6-methoxypyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the transition-metal-catalyzed borylation of halopyridines using diboron reagents. For instance, a palladium-catalyzed borylation reaction can be employed, where the halopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (2-amino-6-methoxypyridin-4-yl)boronic acid may involve similar borylation techniques but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow processes and the use of more robust catalysts to handle large-scale reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2-amino-6-methoxypyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or other oxygen-containing derivatives.
Substitution: The amino and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products depend on the nucleophile used but can include substituted pyridines.
Wissenschaftliche Forschungsanwendungen
(2-amino-6-methoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Medicine: Boronic acids are known for their potential as enzyme inhibitors, and (2-amino-6-methoxypyridin-4-yl)boronic acid could be explored for such applications.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Wirkmechanismus
The mechanism of action of (2-amino-6-methoxypyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
(4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group on the phenyl ring instead of the pyridine ring.
(2-Aminophenyl)boronic Acid: Similar in structure but with an amino group on the phenyl ring.
Uniqueness
(2-amino-6-methoxypyridin-4-yl)boronic acid is unique due to the presence of both amino and methoxy groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile building block for the synthesis of more complex molecules with specific properties.
Eigenschaften
Molekularformel |
C6H9BN2O3 |
|---|---|
Molekulargewicht |
167.96 g/mol |
IUPAC-Name |
(2-amino-6-methoxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3,10-11H,1H3,(H2,8,9) |
InChI-Schlüssel |
SXZJQMUAVMVUBM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)OC)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



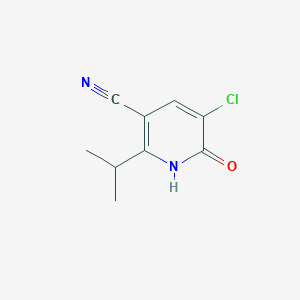

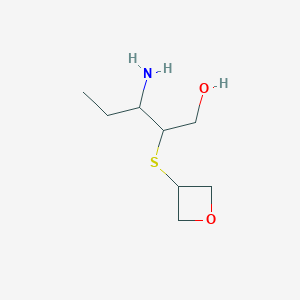
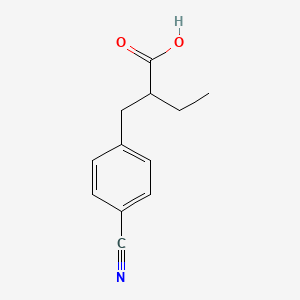
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B15230276.png)

![6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide](/img/structure/B15230289.png)
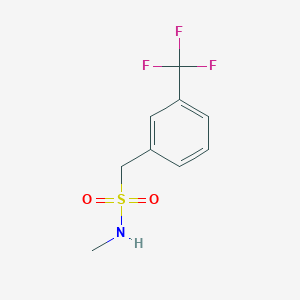
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride](/img/structure/B15230302.png)

